molecular formula C22H24N4O2 B2762573 3-cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-24-0

3-cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2762573
CAS No.: 1048916-24-0
M. Wt: 376.46
InChI Key: ASLLNXBONIJKCI-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The cyclopentyl group and the phenyl group are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzodiazepine core and the additional cyclopentyl and phenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzodiazepines, in general, can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would all play a role .

Scientific Research Applications

Cyclization Reactions and Synthesis of Benzodiazepines

The synthesis and cyclization reactions involving derivatives similar to 3-cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea have been explored for the creation of benzodiazepines and related compounds. These processes are crucial for developing new pharmaceuticals with potential applications in medicine and research. For instance, Gast, Schmutz, and Sorg (1977) demonstrated cyclization reactions with 2-(β-styryl)benzylamines to produce various benzodiazepines, highlighting the versatility of these reactions in synthesizing complex heterocyclic compounds (G. Gast, J. Schmutz, & Dieter Sorg, 1977).

Polymorphism and Pharmaceutical Properties

The study of polymorphs of compounds structurally related to this compound, like YM022, reveals significant insights into the improvements of dissolution and absorption of poorly water-soluble drugs. Yano et al. (1996) investigated two crystalline forms of YM022, showing that solid dispersion and wet grinding methods can enhance bioavailability, a finding critical for drug formulation and development (K. Yano et al., 1996).

Anticancer Potential

The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas, derivatives with structural similarities to this compound, have shown potential as anticancer agents. Gaudreault et al. (1988) synthesized derivatives from 4-phenylbutyric acid and evaluated their cytotoxicity on human adenocarcinoma cells, indicating the potential of these compounds in cancer treatment (R. Gaudreault et al., 1988).

Biosynthesis of Benzodiazepine Alkaloids

The study of the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium, provides valuable insights into the natural production of benzodiazepines. Nover and Luckner (1969) explored the origins of the carbon skeletons and nitrogen atoms in these alkaloids, offering a deeper understanding of the biosynthetic pathways involved in the formation of benzodiazepine structures (L. Nover & M. Luckner, 1969).

Mechanism of Action

If this compound behaves similarly to other benzodiazepines, it would likely act on the central nervous system, possibly as a tranquilizer or sedative .

Safety and Hazards

As with any compound, the safety and hazards would depend on various factors including dosage, route of exposure, individual health conditions, and more .

Properties

IUPAC Name

1-cyclopentyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-26-18-14-8-7-13-17(18)19(15-9-3-2-4-10-15)24-20(21(26)27)25-22(28)23-16-11-5-6-12-16/h2-4,7-10,13-14,16,20H,5-6,11-12H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLNXBONIJKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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